1-(o-Tolyl)biguanide

Catalog No.
S589402
CAS No.
93-69-6
M.F
C9H13N5
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(o-Tolyl)biguanide

CAS Number

93-69-6

Product Name

1-(o-Tolyl)biguanide

IUPAC Name

1-(diaminomethylidene)-2-(2-methylphenyl)guanidine

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)

InChI Key

SQZCAOHYQSOZCE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=C(N)N=C(N)N

Synonyms

2-tolylbiguanide, 2-tolylbiguanide monohydrochloride, ortho-tolylbiguanide

Canonical SMILES

CC1=CC=CC=C1N=C(N)N=C(N)N

Here's what we do know:

  • Chemical Properties: 1-(o-Tolyl)biguanide is a white crystalline powder with a melting point around 143-145 °C PubChem: .
  • Potential Applications: The biguanide structure is present in some medications, most notably metformin, a drug used to treat type 2 diabetes. This suggests a possibility that 1-(o-Tolyl)biguanide might have some biological activity, but further research is needed to explore this.

1-(o-Tolyl)biguanide is an organic compound with the chemical formula C₉H₁₃N₅. It belongs to the biguanide class, characterized by the presence of two guanidine groups linked by an amine group. The "o-tolyl" designation indicates that a methyl group is attached to the benzene ring in the ortho position relative to the attachment point of the biguanide structure. This compound is structurally related to metformin, a well-known drug used in the treatment of type 2 diabetes, although research on 1-(o-Tolyl)biguanide itself is limited .

There is no documented research on the mechanism of action of 1-(o-Tolyl)biguanide. Due to its structural similarity to metformin, it is possible that it might share some similar mechanisms, but this remains speculative without further investigation [].

Safety information on 1-(o-Tolyl)biguanide is limited. An SDS describes the following hazards:

  • Harmful if swallowed: No data on specific toxicity is available.
  • Causes skin irritation: Skin contact may cause redness, itching, or burning sensation.
  • Causes serious eye damage: Eye contact can lead to severe irritation and potential permanent damage.
  • Explosion hazard: Deposited dust can potentially explode under specific conditions.

  • Oxidation: It can be oxidized to form imines or other derivatives.
  • Reduction: The biguanide group may be reduced to amines.
  • Substitution: The aromatic ring undergoes electrophilic substitution reactions, such as nitration or halogenation.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and nitric acid or bromine for substitution .

Reaction Scheme

The general reaction scheme for synthesizing 1-(o-Tolyl)biguanide involves:

C7H9N+C2H4N4C9H13N5\text{C}_7\text{H}_9\text{N}+\text{C}_2\text{H}_4\text{N}_4\rightarrow \text{C}_9\text{H}_{13}\text{N}_5

This reaction typically requires acidic conditions and heating.

1-(o-Tolyl)biguanide exhibits significant biological activity, particularly through its interactions with enzymes and proteins. It has been shown to form complexes with metal ions, such as copper, which demonstrate antibacterial, antifungal, and antitumor properties. Notably, copper complexes derived from this compound have displayed antitumor activity against HeLa tumor cells.

Mechanism of Action

The compound's mechanism involves binding interactions with biomolecules, enzyme inhibition or activation, and modulation of gene expression. This suggests potential applications in therapeutic contexts.

The synthesis of 1-(o-Tolyl)biguanide can be achieved through the reaction of o-toluidine with dicyandiamide under acidic conditions. Typical solvents include ethanol or water, with hydrochloric acid often serving as a catalyst. The reaction conditions facilitate the formation of the biguanide structure.

1-(o-Tolyl)biguanide has several applications:

  • Antimicrobial Agent: Due to its antibacterial and antifungal properties.
  • Ligand in Metal Complexes: Used in synthesizing vanadyl complexes.
  • Potential Therapeutic Uses: Its structural similarity to metformin suggests potential applications in diabetes treatment and other metabolic disorders .

Research on interaction studies involving 1-(o-Tolyl)biguanide has primarily focused on its ability to form coordination complexes with metal ions. These interactions can significantly influence biological activity and therapeutic efficacy. The compound's effects on cellular processes such as signaling pathways and gene expression have also been investigated.

Several compounds are structurally similar to 1-(o-Tolyl)biguanide, including:

  • 1-Phenylbiguanide: Similar structure but with a phenyl group instead of a tolyl group.
  • N,N-Dimethylbiguanide: Known as metformin; widely used in diabetes treatment.
  • 2-Tolylbiguanide: An isomer with the tolyl group positioned differently.

Uniqueness

The uniqueness of 1-(o-Tolyl)biguanide lies in its specific substitution pattern on the aromatic ring. This configuration influences its reactivity and interaction with metal ions, making it valuable for synthesizing specific metal complexes with desired properties .

Physical Description

DryPowde

XLogP3

0.3

Melting Point

144.0 °C

UNII

5T9Z06LCV4

Related CAS

4751-99-9 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 206 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 179 of 206 companies with hazard statement code(s):;
H302 (62.01%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (40.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (75.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (24.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (39.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (30.73%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

93-69-6

Wikipedia

O-tolyl biguanide

Use Classification

Cosmetics -> Antioxidant

General Manufacturing Information

Printing and related support activities
Imidodicarbonimidic diamide, N-(2-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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